An In-depth Technical Guide to 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
An In-depth Technical Guide to 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine core linked to a piperidin-4-ol moiety. This molecular scaffold is of significant interest in medicinal chemistry due to the established pharmacological importance of both pyrimidine and piperidine derivatives. Pyrimidine rings are fundamental components of nucleobases and are found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the piperidine motif is a prevalent structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The combination of these two pharmacophores in 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, purification and characterization protocols, and essential safety information for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Chemical Name | 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol | - |
| CAS Number | 1065484-22-1 | - |
| Molecular Formula | C₁₃H₂₂N₄O | - |
| Molecular Weight | 250.34 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water (predicted). | - |
| Melting Point | Not reported. Expected to be in the range of 100-150 °C. | - |
| Boiling Point | Not reported. | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | - |
Synthesis and Purification
Synthetic Scheme
Caption: Proposed two-step synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-6-(diethylamino)pyrimidine
This initial step involves the selective nucleophilic aromatic substitution of one chlorine atom on the 4,6-dichloropyrimidine ring with diethylamine.
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Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethylamine (Et₃N) (1.2 eq).
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Addition of Diethylamine: Slowly add diethylamine (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
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Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Step 2: Synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
The second step involves the substitution of the remaining chlorine atom with piperidin-4-ol.
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Reaction Setup: To a solution of 4-chloro-6-(diethylamino)pyrimidine (1.0 eq) in dimethylformamide (DMF), add piperidin-4-ol (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and methanol to afford the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol. The following are representative analytical methods and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the diethylamino, pyrimidine, and piperidinol moieties.
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Diethylamino group: A quartet around δ 3.5 ppm (4H, -N(CH₂CH₃)₂) and a triplet around δ 1.2 ppm (6H, -N(CH₂CH₃)₂).
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Pyrimidine ring: A singlet around δ 8.2 ppm (1H, pyrimidine C2-H) and a singlet around δ 6.0 ppm (1H, pyrimidine C5-H).
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Piperidine ring: A multiplet around δ 4.0 ppm (1H, piperidine C4-H), multiplets around δ 4.2 ppm and δ 3.0 ppm (4H, piperidine C2-H and C6-H), and multiplets around δ 1.9 ppm and δ 1.6 ppm (4H, piperidine C3-H and C5-H).
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Hydroxyl group: A broad singlet that may vary in chemical shift depending on concentration and temperature.
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would provide further structural confirmation.
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Pyrimidine ring: Resonances expected around δ 165 ppm (C4/C6), δ 160 ppm (C2), and δ 85 ppm (C5).
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Piperidine ring: Signals around δ 68 ppm (C4), δ 45 ppm (C2/C6), and δ 34 ppm (C3/C5).
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Diethylamino group: Resonances around δ 42 ppm (-NCH₂) and δ 13 ppm (-CH₃).
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High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. A representative reversed-phase HPLC method is described below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide a sharp, symmetrical peak for the pure compound, allowing for accurate purity determination.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
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Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 251.2.
Potential Pharmacological Significance
The structural motifs present in 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol suggest a range of potential pharmacological activities. The aminopyrimidine core is a known hinge-binding motif for many protein kinases, making this compound a potential starting point for the development of kinase inhibitors. Furthermore, piperidine-containing compounds often exhibit central nervous system (CNS) activity. Therefore, derivatives of this molecule could be explored for their potential as anticancer, anti-inflammatory, or CNS-active agents. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound and its derivatives.
Safety and Handling
While specific toxicity data for 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is not available, it is crucial to handle this compound with care, following standard laboratory safety procedures for chemical reagents. The safety precautions for the precursor, 4-hydroxypiperidine, include warnings for skin and eye irritation.[2][3][4]
General Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5]
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Spills: In case of a spill, clean it up immediately using appropriate absorbent materials and dispose of the waste in a designated chemical waste container.
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Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible substances such as strong oxidizing agents.
First Aid Measures
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[3]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
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Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[3]
Conclusion
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is a compound with significant potential as a building block in drug discovery and development. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic route, and essential analytical and safety protocols. By leveraging this information, researchers can confidently synthesize, purify, and characterize this compound, paving the way for the exploration of its potential therapeutic applications. As with any chemical research, adherence to strict safety protocols is paramount to ensure a safe and productive laboratory environment.
References
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Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. [Link]
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SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. [Link]
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